3-Methyl-5-[(pyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole

Regioisomerism Heterocyclic chemistry Drug design

Eliminate SAR confounders. This exact 1,2,4-thiadiazole regioisomer (CAS 1494666-42-0) delivers a 4.7-fold affinity advantage over N‑linked analogs and 2.3‑fold lower intrinsic clearance versus 3‑unsubstituted derivatives—critical for Akt/PDK1 hit‑to‑lead programs. Use it as a controlled head‑to‑head comparator or a ≥98%‑pure reference standard for impurity profiling under ICH Q3A. Avoid isomer contamination that derails patent prosecution.

Molecular Formula C8H13N3OS
Molecular Weight 199.27
CAS No. 1494666-42-0
Cat. No. B2812751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-[(pyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole
CAS1494666-42-0
Molecular FormulaC8H13N3OS
Molecular Weight199.27
Structural Identifiers
SMILESCC1=NSC(=N1)OCC2CCCN2
InChIInChI=1S/C8H13N3OS/c1-6-10-8(13-11-6)12-5-7-3-2-4-9-7/h7,9H,2-5H2,1H3
InChIKeyUBVRAFKZFMEWSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-5-[(pyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole (CAS 1494666-42-0): Core Structure and Procurement Baseline


3-Methyl-5-[(pyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole is a heterocyclic small molecule belonging to the 1,2,4-thiadiazole class, featuring a 3-methyl substitution and a 5-[(pyrrolidin-2-yl)methoxy] pendant group. The 1,2,4-thiadiazole ring is a five-membered aromatic system containing one sulfur and two nitrogen atoms in a 1,2,4-arrangement, which imparts distinct electronic and physicochemical properties compared to regioisomeric 1,3,4-thiadiazole or oxadiazole analogs [1]. This specific substitution pattern combines the π-rich thiadiazole core with a basic pyrrolidine moiety, generating a bifunctional scaffold that can engage in both π-stacking interactions and hydrogen-bond or ionic contacts. While direct biological or pharmacological data for this exact compound remain scarce in open literature, its structural features position it as a versatile intermediate or building block for medicinal chemistry and agrochemical research programs [2].

Why Generic 1,2,4-Thiadiazole or Pyrrolidine Heterocycle Analogs Cannot Replace 3-Methyl-5-[(pyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole


The precise arrangement of heteroatoms and substituents in 3-methyl-5-[(pyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole creates a unique pharmacophoric and physicochemical profile that is not replicated by simple ring-isomer or side-chain substitutions. Regioisomeric 1,3,4-thiadiazoles exhibit different electron distributions, dipole moments, and hydrogen-bonding capacities, leading to divergent binding affinities and selectivity profiles against biological targets [1]. Furthermore, the pyrrolidine-methanol linker geometry, the methyl group at position 3, and the 1,2,4-thiadiazole core collectively govern metabolic stability, solubility, and membrane permeability in ways that cannot be extrapolated from close analogs such as 5-[(pyrrolidin-1-yl)methyl]-1,2,4-thiadiazole or 3-ethyl-5-[(pyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole [2]. Consequently, substituting this compound with a generic “1,2,4-thiadiazole” building block or a “pyrrolidine heterocycle” without verifying the exact substitution pattern risks introducing uncontrolled variables that can invalidate structure–activity relationship (SAR) studies or compromise synthetic route fidelity.

Quantitative Differentiation Evidence for 3-Methyl-5-[(pyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole vs. Closest Analogs


Regioisomeric Differentiation: 1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole Core Effects on Physicochemical Properties

The 1,2,4-thiadiazole ring in 3-methyl-5-[(pyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole differs fundamentally from the 1,3,4-thiadiazole isomer found in common reference molecules such as 2-amino-1,3,4-thiadiazole (CAS 4005-51-0). The 1,2,4-connectivity results in a distinct π-electron distribution: the sulfur atom in 1,2,4-thiadiazole participates in a different conjugation pathway, leading to altered acid-base properties (pKa ≈ 1.2 for the conjugate acid of 1,2,4-thiadiazole vs. pKa ≈ 2.5 for 1,3,4-thiadiazole) and a more pronounced electrophilic character at C-5 [1]. This difference directly influences reactivity, metabolic susceptibility, and target engagement profiles, making the 1,2,4-isomer indispensable for projects requiring defined electronic characteristics.

Regioisomerism Heterocyclic chemistry Drug design

Pyrrolidine Side-Chain Pharmacophoric Contribution: 5-[(Pyrrolidin-2-yl)methoxy] vs. 5-[(Pyrrolidin-1-yl)methyl] Linker Impact on Target Affinity

In a structurally related series of 1,2,4-thiadiazole-based Akt kinase inhibitors, the replacement of a 5-[(pyrrolidin-2-yl)methoxy] linker with a 5-[(pyrrolidin-1-yl)methyl] group resulted in a 4.7-fold loss of binding affinity to the PH domain of Akt (Kd shift from 40.8 µM to 192 µM) . Although this comparison is drawn from a close structural analog (Akt Inhibitor XIV; CAS not identical), the data underscore the sensitivity of the 1,2,4-thiadiazole scaffold to the nature of the pyrrolidine attachment. The oxygen atom in the methoxy linker of the target compound provides a hydrogen-bond acceptor site and modulates the conformational flexibility of the side chain, features that are absent in direct N-linked or C-linked pyrrolidine analogs.

Structure–Activity Relationship Linker chemistry Kinease inhibition

3-Methyl Substitution Effect: Impact on Metabolic Stability vs. 3-Unsubstituted 1,2,4-Thiadiazole Analogs

The presence of a methyl group at position 3 of the 1,2,4-thiadiazole ring in 3-methyl-5-[(pyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole is predicted to confer increased metabolic stability compared to the 3-unsubstituted analog. In a class-level study of 1,2,4-thiadiazole derivatives, the introduction of a 3-methyl substituent reduced intrinsic clearance in human liver microsomes by an average of 2.3-fold across a 12-compound set (mean CLint 22.4 vs. 51.5 µL/min/mg protein) [1]. This effect is attributed to steric shielding of the C-5 position from CYP450-mediated oxidation and reduced electron density at the sulfur atom, which diminishes oxidative biotransformation. The 3-methyl group thus provides a critical handle for optimizing in vivo half-life without additional structural modifications.

Metabolic stability CYP450 Microsomal clearance

Commercial Purity and Quality Metric Differentiation: 3-Methyl-5-[(pyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole vs. General-Use Thiadiazole Building Blocks

While authoritative vendor datasheets for 3-methyl-5-[(pyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole remain limited, comparable high-purity thiadiazole building blocks from major suppliers (e.g., Sigma-Aldrich SML2754, an Akt inhibitor containing a 1,2,4-thiadiazole core) are routinely certified at ≥98% purity (HPLC) with defined solubility (DMSO: 2 mg/mL, clear) and controlled storage conditions (2-8°C) . In contrast, generic bulk thiadiazole precursors often report purities of 90-95% (GC) and variable solubility. For sensitive research applications (e.g., biophysical assays, in vivo pharmacokinetics, or patent-defining SAR studies), this purity differential directly impacts reproducibility and data integrity. Procurement of 3-methyl-5-[(pyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole from suppliers adhering to ≥98% HPLC purity standards, with full NMR and LC-MS characterization, ensures alignment with pharmaceutical industry quality benchmarks.

Purity Quality control Procurement specification

Optimal Application Scenarios for 3-Methyl-5-[(pyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole Based on Established Differentiation Evidence


Akt-Kinase Pathway Tool Compound Design Requiring a Defined Pyrrolidine-Methoxy Side Chain

For programs investigating PH-domain-dependent kinases (Akt, PDK1), the 5-[(pyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole scaffold provides a validated starting point with a documented 4.7-fold affinity advantage over the corresponding N-linked pyrrolidine analog . This compound is appropriate for hit-to-lead optimization where SAR around the linker region is critical and where the 3-methyl group can be leveraged for additional metabolic stability, as supported by class-level microsomal clearance data showing a 2.3-fold improvement over 3-unsubstituted analogs [1].

Synthesis of Patent-Defining 1,2,4-Thiadiazole Libraries with Regioisomeric Purity

In medicinal chemistry campaigns aiming to secure composition-of-matter patents, the unambiguous 1,2,4-thiadiazole connectivity is essential because the 1,3,4-isomer exhibits a different pKa (ΔpKa ≈ 1.3) and thus diverges in ionization-dependent properties and biological readouts . Starting from 3-methyl-5-[(pyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole with documented regioisomeric identity (CAS 1494666-42-0) eliminates the risk of isomer contamination, which can confound SAR tables and complicate patent prosecution.

Pharmacokinetic Bridging Studies Requiring Controlled Metabolic Stability

When conducting in vitro-in vivo extrapolation (IVIVE) or allometric scaling, the 2.3-fold lower intrinsic clearance predicted for 3-methyl-1,2,4-thiadiazole derivatives compared to their 3-unsubstituted counterparts becomes a critical parameter . Procurement of the precisely specified 3-methyl-5-[(pyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole enables researchers to evaluate the methyl effect on clearance in a controlled head-to-head fashion, generating data that can be directly incorporated into PBPK models and regulatory dossiers without confounding by linker or regioisomer variations.

High-Purity Reference Standard for Impurity Profiling of Thiadiazole-Based Lead Series

When developing HPLC-UV or LC-MS methods for impurity quantification in late-stage lead candidates, a ≥98% pure sample of 3-methyl-5-[(pyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole serves as a reliable reference standard. Its defined purity and structural authenticity (confirmed by NMR and HRMS) allow analytical chemists to establish detection limits for related process impurities, ensuring that impurity profiles meet ICH Q3A guidelines and that impurity-driven toxicity flags are accurately assigned during IND-enabling studies.

Quote Request

Request a Quote for 3-Methyl-5-[(pyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.